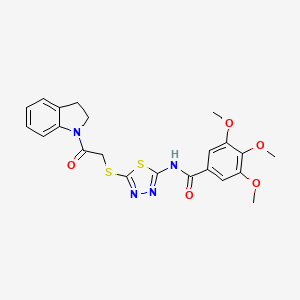

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfur-linked indolin-1-yl acetamide moiety and a 3,4,5-trimethoxybenzamide group. Its structure integrates pharmacophoric elements associated with anticancer and enzyme inhibitory activities, including the thiadiazole ring (known for metabolic stability) and the indole/benzamide motifs (linked to receptor binding and solubility modulation) .

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S2/c1-29-16-10-14(11-17(30-2)19(16)31-3)20(28)23-21-24-25-22(33-21)32-12-18(27)26-9-8-13-6-4-5-7-15(13)26/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZBHLAUPSMCQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a unique combination of pharmacophoric elements:

- Indole Derivative : Known for various biological activities including anticancer and antimicrobial properties.

- Thiadiazole Ring : Associated with a range of biological effects such as anti-inflammatory and anticonvulsant activities.

- Trimethoxybenzamide Moiety : Enhances lipophilicity and may improve bioavailability.

Its molecular formula is , with a molecular weight of approximately 440.51 g/mol.

Biological Activities

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities. The following table summarizes the potential biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation and induces apoptosis. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Reduces inflammation in cellular models. |

| Anticonvulsant | Shows potential in reducing seizure activity in animal models. |

| Neuroprotective | Offers protection against neurodegenerative processes. |

The mechanism of action for this compound primarily involves its role as an inhibitor of specific kinases such as casein kinase 2 (CK2). By binding to the active site of CK2, this compound disrupts its function, leading to decreased proliferation and increased apoptosis in cancer cells .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of thiadiazole compounds showed significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cells .

- Antimicrobial Properties : In vitro studies revealed that the compound displayed effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The median effective concentration (EC50) values were reported to be significantly lower than those of standard antibiotics .

- Neuroprotective Effects : Research indicated that certain derivatives of the thiadiazole scaffold provided neuroprotective effects in models of oxidative stress-induced neuronal damage. These findings suggest potential applications in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several multi-step organic reactions:

- Formation of the thiadiazole ring via cyclization reactions involving thiosemicarbazide.

- Introduction of the indole derivative through nucleophilic substitution.

- Final coupling with the trimethoxybenzoyl chloride to yield the target compound.

Each step requires optimization for yield and purity .

Scientific Research Applications

Biological Activities

-

Anticancer Properties :

Thiadiazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide have demonstrated significant activity against breast and lung carcinoma cells. The mechanism of action often involves the induction of apoptosis in cancer cells. -

Anti-inflammatory Effects :

The indole component of the compound is known for its anti-inflammatory and analgesic properties. Research indicates that indole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. -

Anticonvulsant Activity :

Several studies have reported on the anticonvulsant potential of thiadiazole derivatives. For example, certain derivatives have shown effectiveness in reducing seizure activity in animal models . This highlights the therapeutic promise of compounds containing thiadiazole and indole structures in treating epilepsy.

Case Study 1: Anticancer Activity Evaluation

A study evaluated various thiadiazole derivatives for their anticancer activity using MTT assays against different cancer cell lines (e.g., SKNMC for neuroblastoma, HT-29 for colon cancer). The results indicated that certain derivatives exhibited superior activity compared to standard chemotherapy agents like doxorubicin .

Case Study 2: Anticonvulsant Activity

In another study focusing on anticonvulsant activity, a derivative similar to this compound was tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice. The compound showed significant protection against induced seizures without notable toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related derivatives are outlined below, supported by data from the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Differences: The 1,3,4-thiadiazole core in the target compound (vs. 1,3,4-oxadiazole in or 1,3-thiazole in ) enhances metabolic stability due to sulfur’s electronegativity and resistance to oxidation. This may prolong biological half-life compared to oxadiazole analogs .

Compared to N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide , the target compound lacks halogenation but incorporates methoxy groups, which could reduce cytotoxicity while enhancing membrane permeability.

Synthetic Pathways :

- The target compound’s synthesis likely follows a route similar to , involving thiolation of the thiadiazole core followed by amidation. However, the indolin-1-yl acetamide moiety requires specialized threading closure reactions (as in ), increasing synthetic complexity.

Biological Activity: While direct data for the target compound are unavailable, its structural analogs exhibit IC₅₀ values in the low micromolar range for anticancer and enzyme inhibition . The trimethoxybenzamide group may enhance binding affinity compared to non-methoxylated derivatives.

Research Implications and Limitations

- Strengths : The compound’s hybrid structure merges features of indole-based anticancer agents and thiadiazole enzyme inhibitors, offering a versatile scaffold for further optimization.

- Gaps: No direct in vitro/in vivo data are provided in the evidence; future studies should prioritize assays against cancer cell lines (e.g., MCF-7, HepG2) and enzyme targets (e.g., acetylcholinesterase).

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide?

- Methodological Answer : The compound can be synthesized via cyclization of intermediate thioamides in concentrated sulfuric acid. For example, reacting N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) under acidic conditions yields bicyclic thiadiazole-triazine derivatives. Key steps include refluxing intermediates in ethanol or acetic acid and monitoring via TLC (Silufol UV-254, chloroform:acetone 3:1) . Yield optimization (up to 97.4%) requires precise reactant ratios and reaction times.

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use multi-spectral analysis:

- IR spectroscopy : Identify carbonyl (1649–1670 cm⁻¹) and thioamide (1130–1256 cm⁻¹) stretches.

- 1H NMR : Peaks at δ 1.91 (CH3), 7.20–8.96 (aromatic/amide protons), and 10.68 ppm (NH) confirm substituent integration .

- X-ray diffraction : Resolve crystal packing and hydrogen bonding (e.g., N1–H1⋯N2 dimers) to validate molecular geometry .

Q. What in vitro biological screening protocols are recommended?

- Methodological Answer : Screen antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare with reference compounds like fluconazole. Activity correlates with methoxy substitution patterns on the benzamide moiety .

Advanced Research Questions

Q. How do intermediate thioamides influence heterocyclization efficiency?

- Methodological Answer : Intermediate N-substituted thioamides (e.g., 4.1) act as precursors for 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine derivatives. X-ray data show that co-crystallization of intermediates (e.g., 4.1 and 4.1a) stabilizes transition states during cyclization. Adjusting heating duration and reactant ratios (e.g., 10 mmol in H2SO4) minimizes side products .

Q. What contradictions exist in structure-activity relationships (SAR) for methoxy-substituted analogs?

- Methodological Answer : While 3,4,5-trimethoxybenzamide derivatives exhibit potent antifungal activity, 2,4-dimethoxy analogs show reduced efficacy due to steric hindrance. SAR studies suggest that para-methoxy groups enhance membrane permeability, but meta-substitutions disrupt target binding . Resolve contradictions by synthesizing mono-/di-methoxy analogs and testing via time-kill assays.

Q. How can NMR data discrepancies in amide proton assignments be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.